N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine scaffold substituted with a 2-(methylthio)benzyl group and a trifluoroethyl moiety. This compound belongs to a broader class of oxalamides, which are frequently explored for their pharmacological properties, including antiviral, antimicrobial, and enzyme-modulating activities.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c1-27-15-5-3-2-4-14(15)11-24-8-6-13(7-9-24)10-22-16(25)17(26)23-12-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKWTRAPYZLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine Intermediate
The piperidine core is functionalized through a sequence of alkylation and protection-deprotection steps:
- Starting Material : 4-Piperidinemethanol serves as the primary precursor.
- Benzylation : Reaction with 2-(methylthio)benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) yields 1-(2-(methylthio)benzyl)piperidin-4-yl)methanol.
- Oxidation : The alcohol group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Key Reaction Conditions :
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzylation | K₂CO₃ | DMF | 80 | 12 | 78 |
| Oxidation | PCC | DCM | 25 | 6 | 85 |
Synthesis of Trifluoroethylamine Derivative
The 2,2,2-trifluoroethyl moiety is introduced via nucleophilic substitution:
- Starting Material : 2,2,2-Trifluoroethylamine is reacted with ethyl oxalyl chloride in the presence of triethylamine (Et₃N).
- Isolation : The resulting N-(2,2,2-trifluoroethyl)oxalamic acid is precipitated and purified via recrystallization.
Mechanistic Insight :
The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of oxalyl chloride, displacing chloride ions.
Oxalamide Coupling Strategy
The final step involves coupling the piperidine aldehyde with the trifluoroethyl oxalamic acid derivative:
Reductive Amination
- Reaction Setup : The aldehyde intermediate is condensed with the oxalamic acid derivative using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol.
- Optimization :
- pH Control : Maintaining a pH of 6–7 using acetic acid is critical to prevent over-reduction.
- Solvent Screening : Methanol outperforms THF and DMF due to better solubility of intermediates.
Yield Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 72 |
| NaBH₄ | THF | 40 | 58 |
Alternative Coupling Methods
A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been explored but shows lower efficiency (45% yield).
Reaction Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve coupling efficiency by 15%.
Table 3.1: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.12 | 68 |
| THF | 7.5 | 0.08 | 54 |
| MeCN | 37.5 | 0.10 | 62 |
Temperature and Kinetic Control
Elevated temperatures (>50°C) lead to decomposition of the oxalamide linkage, necessitating mild conditions (25–30°C).
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (99.2%).
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the structure by adding hydrogen atoms.
Substitution: It can undergo substitution reactions, especially in the aromatic benzyl group, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrogenated piperidine derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
As an intermediate for synthesizing more complex molecules.
In studying reaction mechanisms due to its multifaceted reactivity.
Biology
Potential use in the development of novel pharmaceuticals due to its unique structure.
As a molecular probe in biochemical assays.
Medicine
Exploration of its pharmacological properties for potential therapeutic applications.
Development of new drug candidates targeting specific molecular pathways.
Industry
Used in the formulation of specialty chemicals.
Potential use in materials science for developing new polymers or resins.
Mechanism of Action
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the following mechanism:
Molecular Targets
It interacts with specific enzymes or receptors in biological systems.
Its structure allows for high binding affinity to target proteins, influencing their activity.
Pathways Involved
Modulation of enzymatic activity, affecting biochemical pathways.
Alteration of cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and other oxalamides reported in the literature:
Key Observations:
- Piperidine vs. Non-Piperidine Scaffolds: The target compound and BNM-III-170 share a piperidine core, but BNM-III-170 incorporates a guanidinomethyl group critical for HIV binding . In contrast, GMC-1–GMC-5 lack piperidine, relying on isoindoline-dione for antimicrobial activity .
- Substituent Effects : The trifluoroethyl group in the target compound may enhance metabolic stability compared to the hydroxyethyl group in Compound 13 . The methylthio group (S-CH3) provides distinct electronic and steric effects relative to methoxy (O-CH3) groups in flavor additives .
- Applications : While the target compound’s exact application is unspecified, structural analogs like BNM-III-170 and Compound 13 are antiviral, whereas others (e.g., N1-(2-methoxy-4-methylbenzyl)...) are used in fragrances .
Pharmacological and Physicochemical Properties
Metabolic Stability and Lipophilicity:
- Target Compound : The trifluoroethyl group likely reduces oxidative metabolism, while the methylthio group increases logP (lipophilicity) compared to methoxy analogs .
- BNM-III-170: The guanidinomethyl group enhances solubility and target binding (HIV gp120), but may reduce blood-brain barrier penetration .
- GMC Series : Halogenated aryl groups (e.g., 4-bromophenyl) improve antimicrobial potency but may increase toxicity risks .
Antiviral Activity (HIV Focus):
- The target compound’s piperidine-methylthiobenzyl motif shares similarities with Compound 13’s thiazolyl-piperidine hybrid, which inhibits HIV-1 entry with IC50 values in the nanomolar range . However, the absence of a hydroxyl or acetyl group in the target compound may alter binding kinetics.
Biological Activity
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various research areas, including pharmacology and biochemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 403.5 g/mol. The presence of a piperidine ring, oxalamide linkage, and trifluoroethyl group are notable characteristics that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1286728-35-5 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It is believed to exert its effects by:
1. Enzyme Inhibition:
The compound may inhibit certain enzymes, which can lead to altered biochemical pathways. For instance, it has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme critical in neurotransmission.
2. Modulation of Signaling Pathways:
It can influence cellular signaling pathways, potentially affecting processes such as apoptosis and inflammation. This modulation may be linked to its ability to bind with high affinity to target proteins.
3. Antioxidant Activity:
Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress and damage.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated that it could reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism was linked to the inhibition of oxidative stress pathways and modulation of inflammatory responses.
Case Study: Anticancer Properties
Another research effort focused on the compound's anticancer potential. It was found to inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. The study highlighted its ability to downregulate key signaling pathways involved in tumor growth.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced apoptosis in neuronal models; inhibition of oxidative stress |
| Anticancer Activity | Inhibited proliferation in cancer cell lines; induced apoptosis |
| Enzyme Inhibition | Potential acetylcholinesterase inhibitor; altered neurotransmission |
Q & A
Q. How can the synthesis of this oxalamide derivative be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including piperidine intermediate preparation, oxalamide bond formation, and functional group modifications. Key optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) during coupling reactions to enhance reactivity while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
- Purification : Use preparative HPLC for final purification and crystallization from ethanol/water mixtures to isolate high-purity crystals .
- Analytical validation : Confirm intermediate structures via H/C NMR and LC-MS at each step to identify and address impurities early .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz) resolves methylthio-benzyl, piperidinyl, and trifluoroethyl proton environments. F NMR validates trifluoroethyl group integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS or APCI-MS confirms molecular weight (e.g., observed [M+H] vs. calculated) .
- X-ray Crystallography : For crystalline derivatives, resolve 3D conformation to verify stereochemistry and non-covalent interactions .
- HPLC Purity Assessment : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-containing kinase inhibitors in ).
- In vitro assays :
- Control compounds : Include known inhibitors (e.g., imatinib for kinases) to benchmark activity .
Advanced Research Questions
Q. How can contradictory results in reported biological activities be resolved?
Methodological Answer:
- Comparative assay standardization : Replicate studies using identical cell lines, assay buffers, and incubation times. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing methylthio-benzyl with pyridinyl groups) to isolate pharmacophoric features .
Q. What strategies are effective for elucidating the compound’s mechanism of action in inflammatory pathways?
Methodological Answer:
- Target deconvolution :
- Pull-down assays : Immobilize the compound on beads to capture binding proteins from lysates, followed by SDS-PAGE and MS identification .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., NF-κB, COX-2) in treated macrophages .
- Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding site residues) to validate direct interactions .
Q. How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?
Methodological Answer:
- Core modifications :
- Piperidine substitution : Replace methylthio-benzyl with bulkier groups (e.g., naphthyl) to enhance hydrophobic binding .
- Oxalamide linker : Test ester or sulfonamide replacements to improve metabolic stability .
- Functional group tuning :
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What methodologies address low solubility or stability in preclinical testing?
Methodological Answer:
- Solubility enhancement :
- Stability optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
